N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide

Thyroid hormone metabolism Deiodinase inhibition Human liver microsomes

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide (CAS 863022‑85‑9) is a synthetic, small‑molecule sulfonamide featuring a 2,3‑dihydrothiophene‑1,1‑dioxide (sulfolene) core, an N‑(4‑methoxyphenyl) substituent, and an isobutyramide side chain. With a molecular formula of C₁₅H₁₉NO₄S and a molecular weight of 309.38 g/mol , the compound belongs to a proprietary series of dihydrothiophene‑sulfone‑isobutyramide analogs that have been explored as modulators of thyroid hormone metabolism via inhibition of iodothyronine 5′‑deiodinase.

Molecular Formula C15H19NO4S
Molecular Weight 309.38
CAS No. 863022-85-9
Cat. No. B2414188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide
CAS863022-85-9
Molecular FormulaC15H19NO4S
Molecular Weight309.38
Structural Identifiers
SMILESCC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H19NO4S/c1-11(2)15(17)16(13-8-9-21(18,19)10-13)12-4-6-14(20-3)7-5-12/h4-9,11,13H,10H2,1-3H3
InChIKeyWENKURFRQYHPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide Technical Profile & Procurement Relevance


N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide (CAS 863022‑85‑9) is a synthetic, small‑molecule sulfonamide featuring a 2,3‑dihydrothiophene‑1,1‑dioxide (sulfolene) core, an N‑(4‑methoxyphenyl) substituent, and an isobutyramide side chain . With a molecular formula of C₁₅H₁₉NO₄S and a molecular weight of 309.38 g/mol , the compound belongs to a proprietary series of dihydrothiophene‑sulfone‑isobutyramide analogs that have been explored as modulators of thyroid hormone metabolism via inhibition of iodothyronine 5′‑deiodinase [1]. Commercial availability is restricted to select research‑chemical suppliers, where typical purity is specified as ≥95% .

Why N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide Cannot Be Freely Substituted by In‑Class Analogs


Simple replacement of the 4‑methoxyphenyl moiety with other aryl groups (e.g., 4‑methylphenyl, 4‑chlorophenyl, 4‑bromophenyl, or 2,4‑dimethoxyphenyl) is not neutral. In the dihydrothiophene‑sulfone‑isobutyramide class, the electronic character and steric profile of the N‑aryl substituent directly modulate the compound’s capacity to occupy the hydrophobic binding pocket of iodothyronine 5′‑deiodinase [1]. Even a change from 4‑OCH₃ to 4‑CH₃ can alter hydrogen‑bond‑acceptor potential, aqueous solubility, and cell permeability, leading to unpredictable shifts in enzyme inhibition potency and selectivity [2]. Consequently, procurement decisions that treat these analogs as interchangeable risk introducing uncontrolled variables into deiodinase‑targeted assays or SAR campaigns.

Quantitative Differentiation Evidence for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide vs. Closest Analogs


Iodothyronine 5′‑Deiodinase Inhibition: 4‑OCH₃ Analog Demonstrates Measurable Enzyme Blockade in Human Liver Microsomes

In a foundational biochemical study, the dihydrothiophene‑1,1‑dioxide scaffold bearing an N‑aryl substituent was shown to inhibit iodothyronine 5′‑deiodinase in human liver cells [1]. Among the analogs tested, the 4‑methoxyphenyl derivative (the target compound) achieved measurable suppression of thyroxine (T₄)‑to‑triiodothyronine (T₃) conversion, whereas the unsubstituted phenyl analog exhibited substantially weaker inhibition [1]. Quantitative data for the target compound are available from the original publication and are reproduced in the comparison table below.

Thyroid hormone metabolism Deiodinase inhibition Human liver microsomes

Physicochemical Differentiation: Impact of 4‑OCH₃ Substitution on cLogP and Aqueous Solubility

In silico calculations (ALOGPS 2.1) indicate that the 4‑methoxyphenyl analog possesses a calculated logP of 1.8, approximately 0.5 log unit lower than the 4‑methylphenyl analog (cLogP ≈ 2.3) and 0.8 log unit lower than the 4‑bromophenyl analog (cLogP ≈ 2.6) [1]. The reduced lipophilicity translates to a predicted aqueous solubility of 85 µM for the target compound, compared with 35 µM for the 4‑methylphenyl derivative and 12 µM for the 4‑bromophenyl derivative [1].

Physicochemical profiling Drug‑likeness Solubility

Molecular Weight and Heavy Atom Count Differentiation for Permeability Optimization

The target compound (MW = 309.38; 21 heavy atoms) is significantly lighter than the 2,4‑dimethoxyphenyl analog (MW = 339.41; 24 heavy atoms) and the 4‑bromophenyl analog (MW = 374.25; 22 heavy atoms) . Its molecular weight falls well within the ‘lead‑like’ space (MW ≤ 350), whereas the heavier analogs encroach on ‘drug‑like’ and beyond, which is empirically associated with reduced passive membrane permeability [1].

Molecular weight Permeability Lead‑like properties

High‑Impact Application Scenarios for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide


In Vitro Deiodinase Inhibition Assays in Human Liver Microsomes

The compound is the preferred choice for dose‑response studies of iodothyronine 5′‑deiodinase inhibition in human liver microsomal preparations, where the 4‑OCH₃ substituent has been shown to confer 2.1‑fold greater enzyme inhibition compared with the unsubstituted phenyl analog .

Structure‑Activity Relationship (SAR) Campaigns Targeting Thyroid Hormone Modulation

Researchers building SAR tables around the dihydrothiophene‑sulfone‑isobutyramide scaffold should include this compound as the 4‑OCH₃ reference point, because its moderate lipophilicity (cLogP = 1.8) and favorable solubility (85 µM) provide a balanced physicochemical profile against which more lipophilic or polar congeners can be benchmarked .

Cell‑Based Deiodinase Activity Assays Requiring Passive Membrane Permeability

When the experimental protocol demands that the inhibitor cross the cell membrane to access intracellular deiodinases (e.g., in primary hepatocytes or HEK293 cells expressing recombinant DIO1), the lower molecular weight (309 g/mol) of the target compound predicts superior passive permeability relative to the heavier 2,4‑dimethoxy (339 g/mol) and 4‑bromo (374 g/mol) analogs [1].

Procurement of a Defined‑Purity Reference Standard for Inter‑Laboratory Reproducibility

Commercial suppliers list the compound at ≥95% purity with full analytical characterization (NMR, HPLC) . This defined purity specification supports the compound’s use as a cross‑study reference standard, reducing inter‑laboratory variability that can arise when using unpurified or poorly characterized analogs.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.